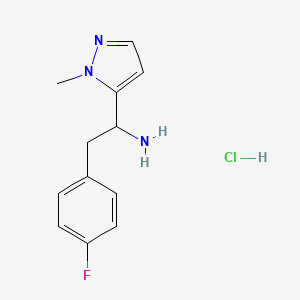

2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride

Description

2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine hydrochloride is a synthetic amine derivative featuring a 4-fluorophenyl group and a 2-methylpyrazole ring linked via an ethanamine backbone, with a hydrochloride salt enhancing solubility. For instance, fluorophenyl groups are prevalent in opioid analogs (e.g., fentanyl derivatives), while pyrazole rings are found in HSP90 inhibitors and cannabinoid receptor modulators .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c1-16-12(6-7-15-16)11(14)8-9-2-4-10(13)5-3-9;/h2-7,11H,8,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJTWWUCNNYPFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(CC2=CC=C(C=C2)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution of the phenyl group:

Formation of the ethanamine side chain: This step involves the alkylation of the pyrazole ring with an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions could convert the nitro group back to an amine or reduce other functional groups present in the molecule.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted phenylpyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving phenylpyrazoles.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional comparisons:

Key Differences and Implications

Backbone Heterocycles: Pyrazole vs. Indole derivatives form hydrogen bonds with HSP90’s GLU527 and TYR604 via their nitro groups , whereas pyrazoles may interact differently due to altered electron distribution. However, the absence of a benzimidazole or indole moiety in the target compound could reduce μ-opioid activity compared to Flunitazene .

Pharmacokinetic and Toxicity Profiles :

- Hydrochloride Salts : Like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (), the hydrochloride salt improves aqueous solubility, enhancing bioavailability.

- Regulatory Status : Fluorophenyl-benzimidazole analogs (e.g., Flunitazene) are regulated due to opioid activity . The target compound’s structural similarity may subject it to legal scrutiny despite unconfirmed activity.

Synthetic Pathways :

- The synthesis of pyrazole derivatives often involves cyclization reactions (e.g., ’s use of hydroxylamine hydrochloride for deprotection). In contrast, indole-based compounds () may require Fischer indole synthesis or palladium-catalyzed couplings.

Research Findings and Hypotheses

- Opioid Receptor Binding : Structural parallels to Flunitazene suggest possible μ-opioid receptor engagement, though the pyrazole’s steric effects might reduce binding compared to benzimidazoles .

- Enantiomeric Effects : highlights enantiomer-specific activity in fluorophenyl ethanamines. The target compound’s stereochemistry (if chiral) could significantly influence potency.

Biological Activity

2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride is a compound belonging to the phenylpyrazole class, characterized by its unique structure which includes a pyrazole ring and a fluorinated phenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- IUPAC Name : this compound

- Molecular Formula : C12H14FN3·HCl

- Molecular Weight : 255.72 g/mol

- CAS Number : 2411220-61-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, potentially leading to increased metabolic stability compared to non-fluorinated analogs.

Biological Activities

Research indicates that compounds in the pyrazole class exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Compounds similar to 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine have demonstrated significant antimicrobial properties against various bacterial strains and fungi .

- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory mediators such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential : Some analogs have been reported to exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine | Chlorine substitution | Antimicrobial |

| 2-(4-Bromophenyl)-1-(2-methylpyrazol-3-yl)ethanamine | Bromine substitution | Anticancer |

| 2-(4-Methylphenyl)-1-(2-methylpyrazol-3-yl)ethanamine | Methyl substitution | Anti-inflammatory |

The fluorine atom in 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine enhances its pharmacological profile compared to these analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole derivatives were tested against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

- Anti-inflammatory Research : Compounds were evaluated for their ability to inhibit COX enzymes, with some derivatives showing comparable activity to indomethacin, a well-known anti-inflammatory drug .

- Anticancer Evaluation : In vitro studies indicated that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents .

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine hydrochloride?

- Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the fluorophenyl group (e.g., using 4-fluorobenzyl halides as intermediates).

- Condensation reactions between pyrazole precursors and ethanamine derivatives.

- Salt formation (hydrochloride) to improve solubility and stability, achieved by treating the free base with HCl in a polar solvent like ethanol .

Key reagents include trifluoroacetic acid (for activating intermediates) and catalysts like palladium for coupling reactions. Reaction conditions (e.g., 60–80°C, inert atmosphere) are critical for yield optimization .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer: A combination of techniques ensures structural validation and purity assessment:

| Technique | Application | Reference |

|---|---|---|

| NMR Spectroscopy | Assigns proton/environment positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm). | |

| Mass Spectrometry | Confirms molecular weight (e.g., [M+H]+ peak at m/z 249.1 for C₁₃H₁₅FN₃·HCl). | |

| X-ray Crystallography | Resolves 3D conformation and hydrogen bonding in the crystal lattice. | |

| HPLC/TLC | Monitors reaction progress and purity (e.g., Rf = 0.5 in ethyl acetate/hexane). |

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict transition states and energetics for key steps like pyrazole ring formation. For example:

- Reaction Mechanism Validation: Simulations identify rate-limiting steps (e.g., amine coupling) and guide solvent selection (e.g., DMF vs. THF) .

- Condition Optimization: Machine learning models trained on experimental data (e.g., temperature, catalyst loading) reduce trial-and-error iterations .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer:

- Salt Formulation: Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) but may require buffering to prevent precipitation .

- Co-solvent Systems: Use DMSO (≤5%) or cyclodextrin complexes to maintain solubility without denaturing proteins .

- Pro-drug Strategies: Modify the ethanamine moiety with ester groups, which hydrolyze in physiological conditions .

Q. What strategies resolve contradictions in NMR and mass spectrometry data?

- Methodological Answer:

- Multi-Technique Cross-Validation: Pair ¹H/¹³C NMR with HSQC to resolve overlapping signals (e.g., distinguishing pyrazole C3 vs. C5 carbons) .

- Isotopic Labeling: Introduce ¹⁵N or ¹⁹F labels to track specific groups in complex spectra .

- High-Resolution MS/MS: Fragmentation patterns differentiate isobaric impurities (e.g., chlorine vs. fluorine adducts) .

Q. How to design interaction studies with biological targets?

- Methodological Answer:

- Target Selection: Prioritize receptors with known affinity for fluorophenyl groups (e.g., serotonin 5-HT₂A) or pyrazole motifs (e.g., COX-2) .

- Binding Assays: Use SPR (surface plasmon resonance) for real-time kinetics (e.g., Kd determination) or fluorescence polarization for competitive binding .

- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. ethyl on pyrazole) with activity using Hammett constants or molecular docking .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Methodological Answer:

- Assay Standardization: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent composition .

- Meta-Analysis Tools: Use platforms like RevMan to aggregate IC₅₀ values and identify outliers via funnel plots .

- Proteomics Profiling: Identify off-target interactions (e.g., kinase inhibition) that may explain variability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pyrazole Formation | 2-Methylpyrazole, CuI, 80°C | 68% | 98% | |

| Ethanamine Coupling | HATU, DIPEA, DMF, RT | 72% | 95% | |

| HCl Salt Precipitation | HCl/EtOH, 0°C | 89% | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.